molecular formula C7H4N2O2S B050368 1,2,3-Benzothiadiazole-7-carboxylic acid CAS No. 35272-27-6

1,2,3-Benzothiadiazole-7-carboxylic acid

Cat. No. B050368
CAS RN: 35272-27-6
M. Wt: 180.19 g/mol
InChI Key: COAIOOWBEPAOFY-UHFFFAOYSA-N
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Description

1,2,3-Benzothiadiazole-7-carboxylic acid, also known as Acibenzolar acid, is a chemical compound with the empirical formula C7H4N2O2S . It has a molecular weight of 180.18 .


Synthesis Analysis

1,2,3-Benzothiadiazole is readily prepared by the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .


Molecular Structure Analysis

The molecule is planar. The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system .


Chemical Reactions Analysis

1,2,3-benzothiadiazole is much less nucleophilic than naphthalene. Nitration is slow . For that reason, many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents . 1,2,3-benzothiadiazole is a very weak base and alkylation reactions give exclusively the 3-amino quaternary salt .


Physical And Chemical Properties Analysis

1,2,3-Benzothiadiazole-7-carboxylic acid is a colorless solid . It has a molecular weight of 180.18 .

Scientific Research Applications

Biological Antibacterial Agent

Acibenzolar-S-methyl (ASM), a derivative of 1,2,3-Benzothiadiazole-7-carboxylic acid, is the most commercially successful biological antibacterial agent used for crop through systemic acquired resistance (SAR) . It has been developed to detect ASM in tobacco leaves .

Antiviral Responses in Plants

Local application of ASM, a synthetic analog of salicylic acid, has been found to suppress plantago asiatica mosaic virus (PlAMV) infection in the distal leaves of Arabidopsis thaliana . This suppression of infection in untreated distal leaves was observed at 1 day, but not at 3 days, after application .

Enhancing Heat or Drought Stress Tolerance in Plants

ASM has been found to improve heat or drought stress tolerance in creeping bentgrass . The metabolites aconitic acid, carotenoic acid, citric acid, gluconic acid, malic acid, and phosphoric acid had significantly greater accumulations in ASM treated plants than untreated plants during heat stress .

Inducing Systemic Acquired Resistance (SAR) in Plants

ASM is known to induce SAR in plants, which is a plant defense mechanism that provides protection against a broad spectrum of pathogens in distal tissues .

Enhancing Superoxide Dismutase (SOD) Activity

The application of ASM has been observed to increase SOD activity, which contributes to H2O2 production in melon plants . This suggests that enhanced SOD activity could be one of the mechanisms through which ASM applications improve plant stress tolerance .

Synergizing Insecticides

1,2,3-Benzothiadiazole has been claimed to synergize insecticides including dicrotophos but has not been commercialized for that application .

Safety and Hazards

The safety data sheet for 1,2,3-Benzothiadiazole-7-carboxylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2,3-benzothiadiazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAIOOWBEPAOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=NS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885616
Record name 1,2,3-Benzothiadiazole-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name 1,2,3-Benzothiadiazole-7-carboxylic acid
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Product Name

1,2,3-Benzothiadiazole-7-carboxylic acid

CAS RN

35272-27-6
Record name 1,2,3-Benzothiadiazole-7-carboxylic acid
Source CAS Common Chemistry
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Record name Acibenzolar acid
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Record name 1,2,3-Benzothiadiazole-7-carboxylic acid
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Record name 1,2,3-Benzothiadiazole-7-carboxylic acid
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Record name 1,2,3-benzothiadiazole-7-carboxylic acid
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Record name ACIBENZOLAR ACID
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Synthesis routes and methods

Procedure details

100 g (0.51 mol) of 7-methoxycarbonylbenzo-1,2,3-thiadiazole are suspended in 1000 ml of water, and then 310 ml of 2N sodium hydroxide solution and 5 ml of dioxane are added. The reaction mixture is heated to 40° C., is stirred for 4 hours at that temperature and is then cooled to 10° C. A further 1000 ml of water are added and the batch is neutralised with 310 ml of 2N hydrochloric acid. The resulting precipitate is isolated by filtration, lightly dried in a current of air and then dissolved in tetrahydrofuran and the solution is dried over magnesium sulfate, filtered and concentrated. The crystals are suspended in hexane, isolated by filtration and dried.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
310 mL
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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